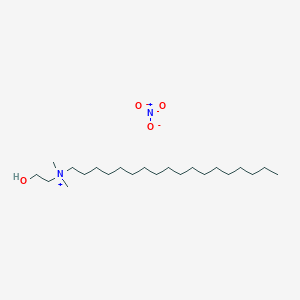
N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a dimethylammonium group, and an octadecan-1-aminium nitrate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate typically involves the reaction of octadecan-1-amine with 2-chloroethanol in the presence of a base to form N-(2-hydroxyethyl)octadecan-1-amine. This intermediate is then quaternized with dimethyl sulfate to yield N-(2-hydroxyethyl)-N,N-dimethyloctadecan-1-aminium chloride. Finally, the chloride salt is converted to the nitrate salt by treatment with silver nitrate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrate group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Azides and thiols derivatives.
Scientific Research Applications
N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate has several scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate involves its interaction with cell membranes, where it disrupts the lipid bilayer, leading to increased permeability and cell lysis. This compound targets the cell membrane and interferes with its integrity, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-nicotinamide nitrate
- N-(2-Hydroxyethyl)ethylenediaminetriacetic acid
- N-(2-Hydroxyethyl)-nicotinamide nitrate ester
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate is unique due to its long alkyl chain, which imparts hydrophobic properties, making it an effective surfactant. Additionally, its quaternary ammonium group enhances its antimicrobial activity compared to similar compounds .
Properties
CAS No. |
81262-92-2 |
|---|---|
Molecular Formula |
C22H48N2O4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-octadecylazanium;nitrate |
InChI |
InChI=1S/C22H48NO.NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(2,3)21-22-24;2-1(3)4/h24H,4-22H2,1-3H3;/q+1;-1 |
InChI Key |
OCVZNQCDPKRNDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCO.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


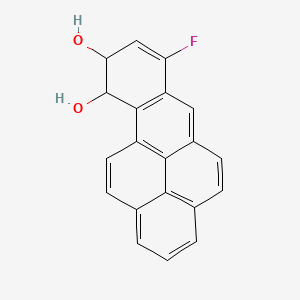
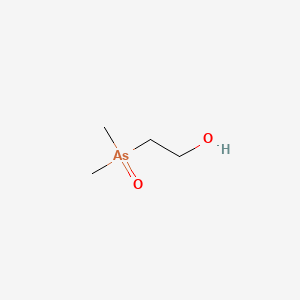
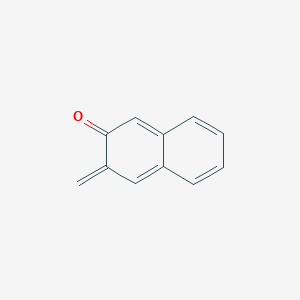
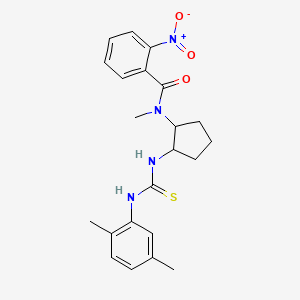
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
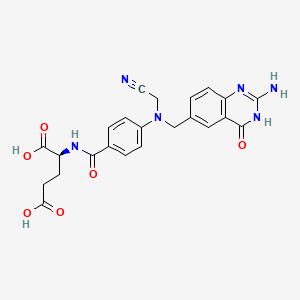
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)
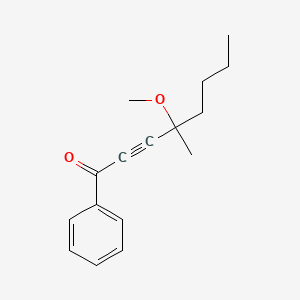
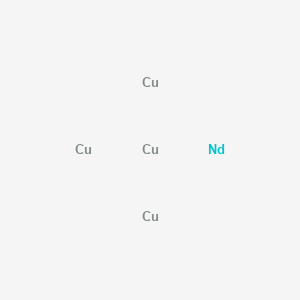

![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
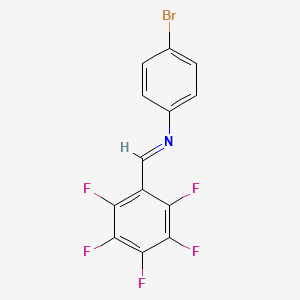
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)
